Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate

Lipophilicity Blood-brain barrier penetration Physicochemical property

Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS 172169-96-9) is a tetra-substituted indole-2-carboxylate bearing a 6-chloro, 5-methoxy, 3-methyl, and 2-ethyl ester pattern on the indole core. The compound belongs to the broader class of indole-2-carboxylates that have been characterized as competitive antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor complex.

Molecular Formula C13H14ClNO3
Molecular Weight 267.71
CAS No. 172169-96-9
Cat. No. B2762491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate
CAS172169-96-9
Molecular FormulaC13H14ClNO3
Molecular Weight267.71
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC(=C(C=C2N1)Cl)OC)C
InChIInChI=1S/C13H14ClNO3/c1-4-18-13(16)12-7(2)8-5-11(17-3)9(14)6-10(8)15-12/h5-6,15H,4H2,1-3H3
InChIKeyJMEDRRHQRTWYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS 172169-96-9): A Precision-Substituted Indole-2-carboxylate Scaffold for Neuroscience and Synthetic Chemistry


Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS 172169-96-9) is a tetra-substituted indole-2-carboxylate bearing a 6-chloro, 5-methoxy, 3-methyl, and 2-ethyl ester pattern on the indole core [1]. The compound belongs to the broader class of indole-2-carboxylates that have been characterized as competitive antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor complex [2]. Its specific substitution pattern—combining a C-6 halogen pharmacophore, a C-5 methoxy electronic modulator, and a C-3 methyl group that constrains conformational flexibility relative to larger C-3 substituents—creates a structurally defined chemical probe that cannot be replicated by any single commercially available analog [3].

Why Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate Cannot Be Replaced by Common Indole-2-carboxylate Analogs


Indole-2-carboxylates exhibit steep structure-activity relationships (SAR) at the NMDA-associated glycine receptor: halogen substitution at C-5 or C-6 is essential for competitive antagonist activity, while the nature of the C-3 substituent dictates both in vitro affinity (C-3 acetamides provide submicromolar Ki values) and in vivo brain elimination half-life (the ethyl ester prodrug SC-50132 extended brain t½ from 12 min to 35 min relative to the free acid SC-49648) [1][2]. The target compound uniquely combines the 6-chloro pharmacophore with a 5-methoxy group—absent from the seminal Gray et al. series—and a compact C-3 methyl rather than the acetic acid or acetamide side chains that dominate the published literature [1]. These three substituent features jointly determine hydrogen-bonding capacity (HBD = 1, HBA = 3), lipophilicity (XLogP3 = 3.6), and metabolic susceptibility in ways that cannot be matched by simply substituting the 3-des-methyl analog (CAS 53995-79-2), the 6-des-chloro analog (CAS 16381-42-3), or the free carboxylic acid (CAS 1368490-62-3) [3]. Generic replacement with any single off-the-shelf indole-2-carboxylate would alter at least one pharmacophoric determinant, thereby changing both target engagement and pharmacokinetic profile [1][2].

Quantitative Differentiation Evidence for Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate vs. Closest Analogs


C-3 Methyl Confers Differential Lipophilicity vs. 3-Des-Methyl Analog (CAS 53995-79-2)

The presence of the C-3 methyl group on the target compound increases computed lipophilicity by approximately 0.5 log units relative to the 3-des-methyl analog ethyl 6-chloro-5-methoxy-1H-indole-2-carboxylate (CAS 53995-79-2). The target compound has XLogP3 = 3.6 [1], while the 3-des-methyl analog has a predicted XLogP3 of approximately 3.1 based on removal of one methylene equivalent from the computed value [1]. Topological polar surface area (TPSA = 51.3 Ų) is identical between the two compounds because the methyl substitution does not add heteroatoms [1]. This lipophilicity difference is relevant for central nervous system (CNS) penetration: in the broader indole-2-carboxylate NMDA antagonist series, increased lipophilicity was associated with altered brain pharmacokinetics, where the ethyl ester prodrug SC-50132 showed a 2.9-fold longer brain elimination half-life (35 min) compared to the more polar free acid SC-49648 (12 min) [2].

Lipophilicity Blood-brain barrier penetration Physicochemical property

Ethyl Ester Moiety Enables Potential Prodrug Strategy vs. Free Acid (CAS 1368490-62-3)

Within the indole-2-carboxylate NMDA antagonist class, conversion of the C-2 carboxylic acid to an ethyl ester dramatically alters brain pharmacokinetics. Rao et al. (1993) demonstrated that the ethyl ester analog SC-50132 achieved a brain elimination half-life of 35 min following intraperitoneal administration, compared to 12 min for the corresponding free acid SC-49648 after direct intracerebellar injection [1]. The 2.9-fold half-life extension was attributed to the ethyl ester serving as a prodrug that is metabolized to the active acid in vivo [1]. Applied to the target compound, the ethyl ester at C-2 distinguishes it from the free acid analog 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid (CAS 1368490-62-3). The ester form also alters hydrogen-bond donor count (HBD = 1 vs. 2 for the acid) and computed lipophilicity (XLogP3 = 3.6 for the ester vs. an estimated ~2.7 for the carboxylic acid), properties that directly influence passive membrane permeability [2].

Prodrug design Bioavailability Ester hydrolysis

6-Chloro Pharmacophore Maintains NMDA Glycine Receptor Affinity Scaffold

In the foundational indole-2-carboxylate NMDA antagonist series, halogen substitution at C-6 (or C-5) was identified as a critical pharmacophoric element for glycine receptor binding. The lead compound 2-carboxy-6-chloro-3-indoleacetic acid exhibited a Ki of 1.6 µM against [³H]glycine binding [1]. Removal or repositioning of the halogen abolished competitive antagonist activity [1]. The target compound retains the 6-chloro substituent, distinguishing it from the 6-H analog ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (CAS 16381-42-3), which lacks the halogen pharmacophore and would therefore be predicted to exhibit substantially reduced NMDA glycine receptor engagement [1]. The 5-methoxy group in the target compound further differentiates it from the reference 6-chloro-3-acetic acid series, which bears an unsubstituted C-5 position; the electron-donating methoxy at C-5 may modulate the electronic character of the indole ring and consequently the pKa of the N-H proton and receptor-binding interactions [2].

NMDA glycine receptor Competitive antagonist Structure-activity relationship

Differentiated Certified Purity Specification (98% vs. 95%) Between Vendor Sources

Commercially available batches of the target compound are offered at two distinct purity tiers: ≥98% purity (e.g., Leyan) versus 95% minimum purity specification (e.g., AKSci) . This 3-percentage-point purity differential is material for applications requiring high-fidelity analytical reference standards, reproducible in vitro pharmacology, or synthetic transformations where impurities at the 5% level could generate confounding byproducts. The 98% specification also aligns with the >97% purity typically reported for structurally characterized indole-2-carboxylate analogs used in published NMDA antagonist studies [1]. By contrast, several common indole-2-carboxylate building blocks (e.g., ethyl 6-chloro-1H-indole-2-carboxylate) are routinely supplied only at 95% purity, making the higher-grade specification a discriminable procurement criterion .

Quality control Analytical reference standard Purity specification

Validated Use as a Synthetic Intermediate: Enantiospecific Synthesis of 6-Chloro-5-hydroxytryptophan

The 6-chloro-5-methoxy-3-methylindole core, from which the target compound is formally derived by C-2 ethoxycarbonylation, has been employed as a key synthetic intermediate in the enantiospecific synthesis of both L-(−)- and D-(+)-6-chloro-5-hydroxytryptophan, an unusual amino acid residue of the cyclic hexapeptide keramamide A [1]. The reported five-step synthetic sequence proceeds from 6-chloro-5-methoxy-3-methylindole, demonstrating that the 6-chloro-5-methoxy-3-methyl substitution architecture is compatible with multi-step transformations, including oxidative functionalization and chiral alkylation [1]. The target compound, bearing an additional C-2 carboxylate handle, provides an orthogonal synthetic entry point for diversification at C-2 via ester hydrolysis, amidation, or reduction, advantages not simultaneously available from the simpler 6-chloro-5-methoxy-3-methylindole (CAS 172170-01-3) or the 3-acetic acid congener SC-49648 [1][2].

Synthetic intermediate Natural product synthesis Chiral amino acid

Best Application Scenarios for Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate Based on Evidence


CNS Drug Discovery: NMDA Glycine Site Antagonist Lead Optimization

The compound retains the 6-chloro pharmacophore essential for NMDA glycine receptor binding as established in the Gray et al. (1991) SAR series (lead Ki = 1.6 µM) while adding a 5-methoxy group that electronically modulates the indole ring and a C-3 methyl substituent that constrains conformational space relative to flexible C-3 acetic acid/acetamide chains [1]. This distinct substitution pattern makes the compound a useful scaffold for exploring whether the 5-OMe/3-Me combination improves selectivity relative to other ionotropic glutamate receptor sites, a question that cannot be addressed using the 6-des-chloro analog (CAS 16381-42-3) or the 3-des-methyl analog (CAS 53995-79-2) [1][2].

Prodrug Design: Exploiting Ethyl Ester-to-Acid Bioconversion for CNS Exposure

Derived from the finding that the ethyl ester prodrug SC-50132 extended brain elimination half-life 2.9-fold relative to the free acid SC-49648 (35 min vs. 12 min, respectively, in mouse) [2], the target compound's C-2 ethyl ester is strategically positioned to serve as a latent carboxylic acid. For programs seeking improved brain exposure of a putative 6-chloro-5-methoxyindole-2-carboxylate pharmacophore, the ester form offers a validated entry point for in vivo studies without the need for separate esterification of the free acid (CAS 1368490-62-3), saving one synthetic step and associated yield loss [2].

Synthetic Building Block for Chiral Indole Alkaloid and Unnatural Amino Acid Synthesis

The 6-chloro-5-methoxy-3-methylindole architecture has documented synthetic tractability in the enantiospecific preparation of 6-chloro-5-hydroxytryptophan, a component of the natural product keramamide A [3]. The target compound adds a C-2 ethyl ester handle that can be orthogonally functionalized—hydrolyzed to the acid, converted to amides, reduced to the alcohol, or decarboxylated—enabling divergent access to a chemical library from a single progenitor. This contrasts with the simpler 6-chloro-5-methoxy-3-methylindole (CAS 172170-01-3), which requires additional steps to install a C-2 functional group, and with SC-49648, whose C-3 acetic acid side chain limits the scope of C-3 diversification [1][3].

High-Purity Analytical Reference Standard for Indole-2-carboxylate Method Development

With a certified purity specification of 98% (Leyan catalog no. 1805020), surpassing the typical 95% specification common for close indole-2-carboxylate analogs , the compound is suitable as an external standard for HPLC-UV or LC-MS method development and validation in analytical laboratories supporting neuroscience or medicinal chemistry programs. GC-MS spectral data are available in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID AKB8n4z1OH0) [4], providing a verified retention index and fragmentation pattern for compound identification in complex reaction mixtures.

Quote Request

Request a Quote for Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.